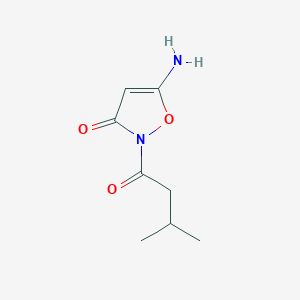

5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one

CAS No.: 1573547-55-3

Cat. No.: VC2588683

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1573547-55-3 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 5-amino-2-(3-methylbutanoyl)-1,2-oxazol-3-one |

| Standard InChI | InChI=1S/C8H12N2O3/c1-5(2)3-7(11)10-8(12)4-6(9)13-10/h4-5H,3,9H2,1-2H3 |

| Standard InChI Key | DFQSFUMPZLKGLD-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)N1C(=O)C=C(O1)N |

| Canonical SMILES | CC(C)CC(=O)N1C(=O)C=C(O1)N |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one |

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| Chemical Structure | Isoxazole ring with an amino group at position 5 and a 3-methylbutanoyl side chain attached at position 2. |

The compound belongs to the isoxazolone class, which is known for its diverse biological activities and synthetic versatility.

Structural Features

The molecular structure of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one includes:

-

An isoxazole ring: A five-membered aromatic ring containing one nitrogen and one oxygen atom.

-

A ketone group: Positioned at the third carbon of the isoxazole ring.

-

A 3-methylbutanoyl substituent: Attached to the second carbon of the ring via a carbonyl group.

-

An amino group: Located at the fifth position of the ring.

These features make it a potentially reactive compound for further chemical modifications.

Synthesis

The synthesis of 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one can be achieved through a multi-step process involving:

-

Formation of the isoxazole ring:

-

Typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.

-

The reaction proceeds under mild conditions using catalytic bases or acids.

-

-

Introduction of the 3-methylbutanoyl group:

-

Acylation at position 2 of the isoxazole ring using a suitable acid chloride or anhydride (e.g., 3-methylbutanoyl chloride).

-

-

Amination at position 5:

-

This step involves selective substitution or direct functionalization to introduce an amino group.

-

Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may enhance yield and reduce reaction times.

Biological Activity

Isoxazoles and their derivatives are widely studied for their pharmacological properties, including:

-

Antimicrobial activity: Isoxazoles exhibit broad-spectrum antibacterial and antifungal effects.

-

Anti-inflammatory potential: The compound's structure suggests possible inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer properties: Isoxazolone derivatives have shown cytotoxic effects on various cancer cell lines.

Synthetic Utility

The functional groups in this compound make it a versatile intermediate for synthesizing more complex molecules, particularly in medicinal chemistry.

Analytical Characterization

To confirm its identity and purity, 5-amino-2-(3-methylbutanoyl)isoxazol-3(2H)-one can be analyzed using:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR: Identifies proton environments, including signals from methyl groups and amines.

-

-NMR: Confirms carbon skeleton, especially carbonyl carbons.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , corresponding to its molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for:

-

Amino group ( cm).

-

Carbonyl group ( cm).

-

Isoxazole ring vibrations (– cm).

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Ensures purity and quantifies yield in synthetic processes.

-

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume